(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone
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Overview
Description
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone is a chemical compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required standards for further applications.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature and pressure settings.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
(3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Industry: The compound can be used in the development of new materials and chemicals with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (3-Chloro-6-phenylpyridazin-4-yl)(2-methoxyphenyl)methanone include:
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A potent and selective disubstituted pyridazinone cyclooxygenase-2 inhibitor.
A-241611: A new potent analgesic agent with a similar pyridazinone structure.
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features
Properties
CAS No. |
832712-11-5 |
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Molecular Formula |
C18H13ClN2O2 |
Molecular Weight |
324.8 g/mol |
IUPAC Name |
(3-chloro-6-phenylpyridazin-4-yl)-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H13ClN2O2/c1-23-16-10-6-5-9-13(16)17(22)14-11-15(20-21-18(14)19)12-7-3-2-4-8-12/h2-11H,1H3 |
InChI Key |
UWIZRZJXNGLADL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=NN=C2Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
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